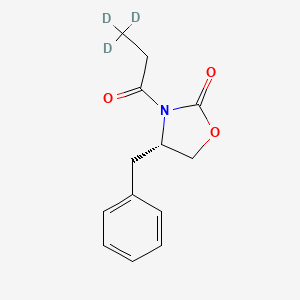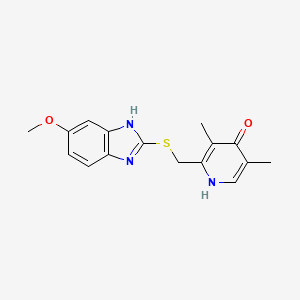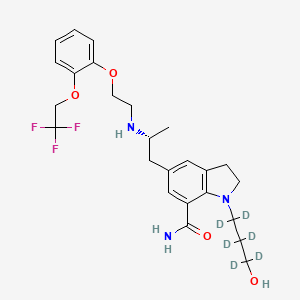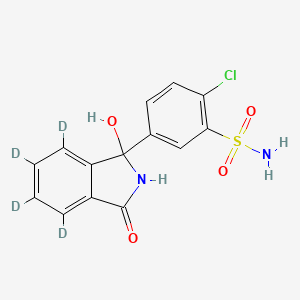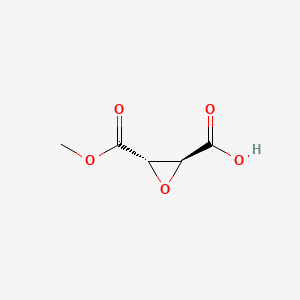
Sinensetin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinensetin is a plant-derived polymethoxylated flavonoid found in certain citrus fruits and Orthosiphon aristatus var. aristatus . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits .
Molecular Structure Analysis
Sinensetin is a pentamethoxyflavone, chemically known as 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one . The flavone skeleton is substituted by methoxy groups at positions 5, 6, 7, 3′ and 4’, respectively, with a molecular formula of C20H20O7 and molecular weight of 372.4 g/mol .Chemical Reactions Analysis
The chemical reactions involving Sinensetin-d3 are not well-documented in the available literature. More research is needed in this area .Physical And Chemical Properties Analysis
Sinensetin is a white crystalline powder, soluble in methanol, ethanol, DMSO and other organic solvents . It has a molecular weight of 372.37 .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Sinensetin has been found to possess strong anticancer activities . It has shown promising potency in intended activities with minimal toxicity . However, more detailed mechanistic studies are needed to understand its pharmacological effects .
Anti-inflammatory Activities
Sinensetin has demonstrated anti-inflammatory activities . This suggests it could potentially be used in the treatment of conditions characterized by inflammation .
Antioxidant Activities
Sinensetin has shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Antimicrobial Activities
Sinensetin has antimicrobial properties . This suggests it could potentially be used in the treatment of various infections .
Anti-obesity Activities
Sinensetin has demonstrated anti-obesity activities . This suggests it could potentially be used in the treatment of obesity .
Anti-dementia Activities
Sinensetin has shown anti-dementia activities . This suggests it could potentially be used in the treatment of dementia .
Vasorelaxant Activities
Sinensetin has demonstrated vasorelaxant activities . This suggests it could potentially be used in the treatment of conditions characterized by constricted blood vessels .
Chemosensitizing Agent
Sinensetin may act as a chemosensitizing agent . This suggests it could potentially enhance the efficacy of chemotherapy drugs .
Wirkmechanismus
Target of Action
Sinensetin-d3, a plant-derived polymethoxylated flavonoid, is found in Orthosiphon aristatus var. aristatus and several citrus fruits . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits .
Mode of Action
Sinensetin-d3 interacts with its targets, such as P-gp, by binding competitively and noncompetitively, blocking the substrate transportation . This interaction can lead to changes in the cellular environment, potentially enhancing the efficacy of other drugs by preventing their expulsion from the cells .
Biochemical Pathways
Sinensetin-d3 has been shown to affect several biochemical pathways. For instance, it has been found to suppress Txnip/NLRP3/Caspase-1/GSDMD signaling-mediated inflammatory responses and pyroptosis . This pathway is involved in inflammation and cell death, suggesting that Sinensetin-d3 may have anti-inflammatory and protective effects on cells .
Pharmacokinetics
It has been suggested that more in vivo studies in various animal models, including pharmacokinetic, pharmacodynamic, and bioavailability studies, are required to assess its efficacy and safety .
Result of Action
The results of Sinensetin-d3’s action are varied and depend on the context. In vitro and in vivo studies have shown that it possesses strong anticancer activities and a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antimicrobial, anti-obesity, anti-dementia, and vasorelaxant activities . These effects are likely the result of its interactions with its targets and its impact on various biochemical pathways .
Action Environment
The action environment of Sinensetin-d3 can influence its action, efficacy, and stability. It’s worth noting that Sinensetin-d3 is found in various plants and fruits, suggesting that it is stable in a range of natural environments
Safety and Hazards
Zukünftige Richtungen
Sinensetin is a promising anticancer drug candidate for future development to delay cancer progression and prolong survival . More in vivo studies in various animal models including toxicity, pharmacokinetic, pharmacodynamic and bioavailability studies are required to assess its efficacy and safety before submission to clinical studies .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sinensetin-d3 involves the conversion of a starting material to an intermediate compound, followed by the addition of deuterium atoms to the intermediate to obtain the final product.", "Starting Materials": [ "4-hydroxy-2-methoxybenzaldehyde", "2,4,6-trimethoxybenzaldehyde", "deuterium oxide", "sodium borohydride", "acetic anhydride", "pyridine", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-hydroxy-2-methoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde in the presence of sodium hydroxide to form a chalcone intermediate.", "Step 2: Reduction of the chalcone intermediate using sodium borohydride in ethanol to obtain the corresponding diol intermediate.", "Step 3: Protection of the diol intermediate using acetic anhydride in the presence of pyridine to form a diacetate intermediate.", "Step 4: Exchange of the hydrogen atoms in the diacetate intermediate with deuterium atoms using deuterium oxide in the presence of sodium hydroxide.", "Step 5: Hydrolysis of the diacetate intermediate using sodium hydroxide to obtain the final product, Sinensetin-d3." ] } | |
CAS-Nummer |
1438399-79-1 |
Produktname |
Sinensetin-d3 |
Molekularformel |
C20H20O7 |
Molekulargewicht |
375.391 |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-6-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3/i4D3 |
InChI-Schlüssel |
LKMNXYDUQXAUCZ-GKOSEXJESA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Synonyme |
2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one-d3; 3’,4’,5,6,7-Pentamethoxyflavone-d3; 5,6,7,3’,4’-Pentamethoxyflavone-d3; Pedalitin-d3 Permethyl Ether; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



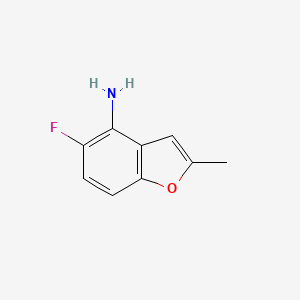
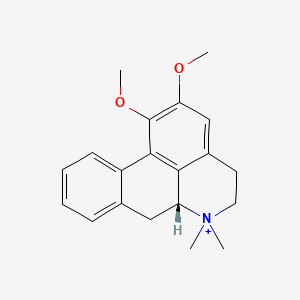

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
